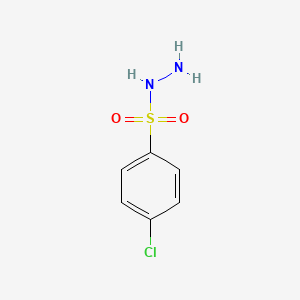

4-Chlorobenzenesulfonohydrazide

Description

Significance and Research Context of Sulfonohydrazide Scaffolds

Sulfonohydrazide scaffolds, characterized by the presence of a sulfonamide functional group (-SO2NH2), are of significant interest in medicinal chemistry and drug discovery. researchgate.net These structures are recognized for their broad spectrum of biological activities, making them a versatile framework for the development of new therapeutic agents. researchgate.netnih.gov The structural diversity of sulfonamide derivatives has paved the way for the creation of extensive chemical libraries for drug discovery programs. researchgate.net

The development of sulfa drugs, which contain sulfonamide functional groups, marked a revolution in the medical sciences. researchgate.net For decades, sulfur-containing functional groups have been integral to a wide array of pharmaceuticals and natural products. nih.gov Sulfonamides, in particular, are among the most common scaffolds found in sulfur-containing drugs approved by the United States Food and Drug Administration (FDA). researchgate.netnih.gov Their therapeutic potential spans a wide range of diseases, including viral infections, cancer, and inflammatory conditions. researchgate.netnih.gov The success of this class of compounds is attributed to their cost-effective synthesis, the ready availability of reagents, and their diverse biological activities. researchgate.net

Overview of 4-Chlorobenzenesulfonohydrazide as a Central Chemical Entity in Contemporary Research

Within the broad class of sulfonohydrazides, 4-Chlorobenzenesulfonohydrazide has emerged as a key building block and a central entity in modern chemical research. Its structure, featuring a chlorine atom substituted on the benzene (B151609) ring, provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds and Schiff bases. eurekaselect.com Schiff bases derived from sulfonohydrazides are known to form stable complexes with transition metals and exhibit a range of biological activities. eurekaselect.com The versatility of 4-Chlorobenzenesulfonohydrazide makes it a valuable tool for researchers exploring new chemical entities with potential therapeutic applications. For instance, derivatives of N-benzyl-4-chlorobenzenesulfonamide have been synthesized and screened for their antimicrobial activity. ajphs.com

Table 1: Physicochemical Properties of 4-Chlorobenzenesulfonohydrazide

| Property | Value |

| Molecular Formula | C6H7ClN2O2S |

| Molecular Weight | 206.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 148-151 °C |

| Solubility | Soluble in various organic solvents |

Evolution of Academic Inquiry on 4-Chlorobenzenesulfonohydrazide and its Analogues

The academic inquiry into 4-Chlorobenzenesulfonohydrazide and its analogues has evolved significantly over time. Early research often focused on the fundamental synthesis and characterization of this compound and its simple derivatives. As the understanding of the chemical reactivity of the sulfonohydrazide group grew, so did the complexity of the molecules synthesized from it.

In recent years, the focus has shifted towards the development of novel derivatives with specific biological activities. Researchers are now exploring the synthesis of complex molecules, including proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), utilizing the unique properties of sulfonohydrazide scaffolds. youtube.com The study of structure-activity relationships has become a key aspect of this research, with the goal of designing potent and selective inhibitors for various biological targets. nih.gov For example, research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has led to the identification of potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases. nih.gov This evolution reflects a broader trend in medicinal chemistry towards more targeted and sophisticated drug design strategies.

Structure

3D Structure

Properties

CAS No. |

2751-25-9 |

|---|---|

Molecular Formula |

C6H7ClN2O2S |

Molecular Weight |

206.65 g/mol |

IUPAC Name |

4-chlorobenzenesulfonohydrazide |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 |

InChI Key |

IEEVZEZCTIQTJS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)NN)Cl |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NN)Cl |

Other CAS No. |

2751-25-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chlorobenzenesulfonohydrazide and Its Derivatives

Conventional Synthetic Approaches to 4-Chlorobenzenesulfonohydrazide

The traditional and most direct route to 4-chlorobenzenesulfonohydrazide begins with the chlorosulfonation of chlorobenzene (B131634). This electrophilic aromatic substitution reaction typically involves reacting chlorobenzene with an excess of chlorosulfonic acid. google.comgoogle.com The resulting 4-chlorobenzenesulfonyl chloride is the primary precursor.

Following its formation, the 4-chlorobenzenesulfonyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303). This nucleophilic substitution reaction, where the hydrazine displaces the chloride on the sulfonyl group, yields 4-chlorobenzenesulfonohydrazide. The reaction is often carried out in a suitable solvent like dioxane. researchgate.net

A general representation of this two-step process is as follows:

Chlorosulfonation: Chlorobenzene + Chlorosulfonic Acid → 4-Chlorobenzenesulfonyl chloride + Sulfuric Acid google.com

Hydrazinolysis: 4-Chlorobenzenesulfonyl chloride + Hydrazine Hydrate → 4-Chlorobenzenesulfonohydrazide + Hydrochloric Acid

It is crucial to control the reaction conditions, particularly the temperature, during chlorosulfonation to minimize the formation of unwanted isomers and byproducts, such as 4,4'-dichlorodiphenyl sulfone. google.comgoogle.com

Advanced Synthetic Routes for 4-Chlorobenzenesulfonohydrazide

While the conventional method is widely used, research has focused on developing more efficient and environmentally benign synthetic strategies. These advanced routes often aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents.

Optimization of Reaction Conditions and Yields

Optimization of the synthesis of the precursor, 4-chlorobenzenesulfonyl chloride, has been a key area of investigation. One approach involves the use of a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid, which has been shown to produce high yields of the desired product. google.com Another method describes the dropwise addition of chlorobenzene to chlorosulfonic acid at a controlled temperature, followed by the addition of thionyl chloride, resulting in a high yield of 4-chlorobenzenesulfonyl chloride. prepchem.com

The reaction conditions for the subsequent hydrazinolysis step can also be fine-tuned. For instance, the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate can be carried out under dynamic pH control in an aqueous basic medium. asianpubs.org

Purity and Scale-Up Considerations in Research Synthesis

Ensuring the purity of 4-chlorobenzenesulfonyl chloride is critical for the successful synthesis of the final hydrazide. Byproducts from the chlorosulfonation step, particularly 4,4'-dichlorodiphenyl sulfone, can complicate the purification process. google.com Fractional distillation under vacuum is often required to obtain technically pure 4-chlorobenzenesulfonyl chloride, especially on a larger scale. google.com

For the synthesis of 4-chlorobenzenesulfonohydrazide itself, purification is typically achieved through recrystallization from a suitable solvent, such as methanol. mdpi.com On a research scale, column chromatography can also be employed to achieve high purity.

Synthesis of N'-Substituted 4-Chlorobenzenesulfonohydrazide Derivatives

The reactivity of the hydrazide group in 4-chlorobenzenesulfonohydrazide allows for the straightforward synthesis of a wide array of N'-substituted derivatives. These derivatives are of significant interest due to their diverse biological activities.

Condensation Reactions for Hydrazone Formation

One of the most common and versatile methods for modifying 4-chlorobenzenesulfonohydrazide is through condensation reactions with carbonyl compounds, leading to the formation of hydrazones. slideshare.net These reactions involve the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction of 4-chlorobenzenesulfonohydrazide with various aldehydes results in the formation of N'-arylidene or N'-alkylidene-4-chlorobenzenesulfonohydrazides. These reactions are typically carried out by refluxing the hydrazide and the aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. mdpi.comnih.gov

The general reaction is as follows: 4-Chlorobenzenesulfonohydrazide + Aldehyde → N'-(Alkylidene/Arylidene)-4-chlorobenzenesulfonohydrazide + Water

A wide variety of substituted aromatic and aliphatic aldehydes can be used in this reaction, providing access to a large library of derivatives. The specific reaction conditions, including the solvent and catalyst, can be optimized to maximize the yield of the desired hydrazone. For example, the use of a task-specific ionic liquid has been reported to efficiently catalyze such condensation reactions under solvent-free conditions. researchgate.net

The synthesized hydrazones are typically crystalline solids and can be purified by recrystallization. Their structures are confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. asianpubs.orgajphs.comresearchgate.net

Table of Reaction Parameters for the Synthesis of Hydrazones:

| Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde, Malononitrile, Ethyl Acetoacetate | [bmim]OH | None | 30 min | 91 | researchgate.net |

| Cinnamaldehyde derivatives, Amines, Dimedone | ZnCl2 or ZrO2 | Ethanol | 12-14 h | High | clockss.org |

| p-Hydroxybenzoic acid hydrazide, Substituted benzaldehydes | Acetic acid (cat.) | Methanol | 20 h | - | nih.gov |

| 4-Methylbenzenesulfonohydrazide, Aromatic carbonyls | Polystyrene sulfonic acid | Water | - | - | researchgate.net |

Reactions with Ketones: Specific Structural Motivations

The condensation reaction between 4-chlorobenzenesulfonohydrazide and various ketones is a cornerstone for creating a wide array of sulfonylhydrazone derivatives. The structural features of the ketone starting material are a primary determinant of the resulting product's architecture and potential utility.

The reaction with cyclic ketones, such as ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one, leads to the formation of sulfonyl hydrazones incorporating a piperidine (B6355638) ring. researchgate.net This structural motif is of significant interest in medicinal chemistry. For instance, the condensation of 4-chlorobenzenesulfonohydrazide with 2,6-diphenylpiperidin-4-one yields N'-(2,6-diphenylpiperidin-4-ylidene)-4-chlorobenzenesulfonohydrazide. researchgate.net

Furthermore, the reaction is not limited to simple ketones. Saturated ketones can undergo copper-catalyzed cascade reactions with hydrazones, leading to the formation of diversely substituted 4-acylpyrazole derivatives. nih.gov This process involves the in-situ formation of an enone intermediate from the saturated ketone, followed by a [2 + 3] cyclization with the hydrazone and subsequent aromatization-driven C-C bond cleavage and reorganization. nih.gov This highlights how the initial ketone structure directly influences the complexity and heterocyclic nature of the final product.

Catalytic and Solvent-Free Methodologies for Condensation

In alignment with the principles of green chemistry, significant efforts have been directed towards developing catalytic and solvent-free condensation methods for synthesizing sulfonylhydrazones. These approaches aim to reduce environmental impact by minimizing or eliminating the use of hazardous solvents and promoting energy efficiency.

One notable green method involves a simple grindstone procedure. By grinding a mixture of a benzenesulfonyl hydrazide and an aryl aldehyde or ketone with L-tyrosine as a catalyst, N-arylsulfonylhydrazones can be synthesized in high yields within minutes. researchgate.net This solid-state reaction circumvents the need for bulk solvents, offering a more environmentally friendly alternative to traditional solution-phase synthesis.

Another innovative approach utilizes high hydrostatic pressure (HHP) to drive the synthesis of substituted diaryl-hydrazones. nih.gov This method allows for the reaction to proceed in a 1:1 molar ratio without the need for solvents or an acid catalyst, often resulting in nearly quantitative yields and simplified product isolation. nih.gov Cycling the high pressure has been observed to be particularly efficient for many of these reactions. nih.gov

Catalyst-free methods have also been developed. For instance, the synthesis of highly conjugated 4-alkynylazoaromatic compounds can be achieved from quinols bearing an alkyne through the preferential condensation with mono-substituted hydrazines, followed by dehydration under mild conditions, all without the need for a catalyst. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various derivatives of 4-chlorobenzenesulfonohydrazide.

The principle behind microwave heating involves the direct absorption of microwave radiation by polar molecules in the reaction mixture, leading to rapid and efficient internal heating. nih.gov This technique has been employed in the synthesis of flavonoid derivatives, where microwave irradiation facilitates the closure of the heterocyclic ring. nih.gov Similarly, 4-phenylquinazolin-2(1H)-one derivatives have been synthesized using microwave irradiation from urea (B33335) and substituted 2-aminobenzophenones, with reaction times of about one hour. nih.gov

In the context of heterocyclic synthesis, microwave irradiation has been used to prepare N-acetyl 1,3,4-oxadiazole (B1194373) derivatives from Schiff bases of acid hydrazides and acetic anhydride. chemmethod.com This method offers significant advantages, including drastically reduced reaction times (from hours to minutes), lower energy consumption, and high product purity. chemmethod.com The synthesis of various heterocyclic compounds, such as those derived from 2-acetylbenzimidazole (B97921), has also been achieved through microwave-assisted techniques, showcasing the broad applicability of this method. mdpi.com

| Microwave-Assisted Synthesis Examples | Starting Materials | Product Type | Advantages | Reference |

| Flavonoid Derivatives | Baker-Venkataraman rearrangement products | Flavonoids | Efficient ring closure | nih.gov |

| 4-Phenylquinazolin-2(1H)-one Derivatives | Urea, Substituted 2-aminobenzophenones | Quinazolinones | ~1 hour reaction time, suitable yields | nih.gov |

| N-acetyl 1,3,4-oxadiazole Derivatives | Schiff bases of acid hydrazides, Acetic anhydride | Oxadiazoles | Short reaction time (3-8 min), high yield, high purity | chemmethod.com |

| 2H-Chromene Derivatives | 6-hydroxy-4-methyl-2H-chromen-2-one, Selenium dioxide | Chromenes | Good yields | mdpi.com |

| N-Substituted 1-Azido Glucuronamides | Glycosyl azides from uronic acids/esters | Glucuronamides | Efficient synthesis of bifunctional building blocks | taylorfrancis.com |

Modification of the Sulfonyl Moiety

While much of the derivatization focuses on the hydrazide portion of the molecule, the sulfonyl moiety also presents opportunities for modification, primarily through the synthesis of the parent 4-chlorobenzenesulfonyl chloride. Green chemistry principles have influenced the development of cleaner methods for producing this key intermediate.

A simple and rapid method for the synthesis of sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water. rsc.org This approach is environmentally benign as it uses water as the solvent and avoids hazardous reagents. For example, 4-chlorobenzene-1-sulfonyl chloride can be synthesized from the corresponding thiol or disulfide in high yield within 10-20 minutes. rsc.org

Introduction of Heterocyclic Systems via Derivatization

4-Chlorobenzenesulfonohydrazide and its derivatives are excellent precursors for the synthesis of a wide variety of heterocyclic compounds. The hydrazone functionality is particularly versatile for constructing rings such as pyrazoles, oxadiazoles, and triazoles.

For example, the reaction of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide with thiosemicarbazides leads to the formation of thiosemicarbazide (B42300) derivatives which can be cyclized to form 1,2,4-triazole-3-thiones. nih.gov Further reaction of these intermediates can yield more complex heterocyclic systems. nih.gov Similarly, the reaction of this acetohydrazide can also lead to the formation of 1,3,4-oxadiazole-2-thione. nih.gov

The condensation of chalcones derived from 2-acetylbenzimidazole with hydrazine hydrate or phenylhydrazine (B124118) produces pyrazoline-substituted benzimidazoles. nih.gov The reaction of semicarbazones with selenium dioxide or thionyl chloride can yield 1,2,3-selenadiazole or 1,2,3-thiadiazole (B1210528) derivatives, respectively. nih.gov These examples underscore the utility of sulfonyl hydrazide derivatives as building blocks for accessing diverse heterocyclic scaffolds.

Electrosynthesis Applications in Derivatization

Electrosynthesis has emerged as a powerful and green tool in organic synthesis, and its application to sulfonyl hydrazides has opened up new avenues for derivatization. nih.gov Sulfonyl hydrazides can serve as radical precursors in electrochemical reactions, enabling a range of transformations. nih.gov

Electrochemical methods have been developed for the sulfonylation of heterocyclic compounds. nih.gov This approach often avoids the need for transition metals or large quantities of oxidants that are typically required in traditional methods, thereby reducing environmental concerns. nih.gov

One specific application is the electrosynthesis of sulfonylated quinolines. In this process, the reaction is carried out in an undivided cell with graphite (B72142) felt electrodes. nih.gov The use of additives like CoCl2 and a solvent such as hexafluoroisopropanol (HFIP) can promote the transformation. nih.gov Another example is the decarboxylative sulfonylation of carboxylic acids, where the sulfonyl radical is generated electrochemically with the assistance of a base. nih.gov

Green Chemistry Principles in the Synthesis of 4-Chlorobenzenesulfonohydrazide and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of 4-chlorobenzenesulfonohydrazide and its derivatives, aiming to create more sustainable and environmentally friendly chemical processes. rsc.org

A key aspect of green synthesis is the use of water as a solvent. sci-hub.se For example, the synthesis of sulfonamide derivatives has been achieved by reacting sulfonyl chlorides with amino acids in an aqueous solution of sodium carbonate. sci-hub.se This method is environmentally benign and proceeds at room temperature. sci-hub.se Similarly, a facile and eco-friendly protocol for the synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides has been developed in water. researchgate.net

Catalysis is another fundamental principle of green chemistry. sci-hub.se The use of catalysts can lower the activation energy of reactions, reducing waste and by-product formation. sci-hub.se As mentioned earlier, L-tyrosine has been used as a catalyst in the solvent-free synthesis of N-arylsulfonylhydrazones. researchgate.net

Solvent-free reactions represent a significant step towards greener synthesis. sci-hub.se The synthesis of sulfonamides has been achieved by reacting a sulfonyl chloride with a silane (B1218182) without any solvent, with the only byproduct being trimethylsilyl (B98337) chloride, which can be distilled off and reused. sci-hub.se

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. researchgate.net

In the IR spectrum of 4-Chlorobenzenesulfonohydrazide, characteristic absorption bands are expected for the various functional groups:

N-H Stretching: The -NH and -NH₂ groups will give rise to stretching vibrations in the region of 3200-3400 cm⁻¹. The -NH₂ group typically shows two bands in this region, corresponding to symmetric and asymmetric stretching.

S=O Stretching: The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene (B151609) ring will produce bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would also provide valuable information. rsc.org Aromatic ring vibrations and the symmetric S=O stretch are often strong in the Raman spectrum. The C-Cl stretch would also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 3: Predicted IR Absorption Frequencies for 4-Chlorobenzenesulfonohydrazide

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ | Asymmetric Stretch | ~3350-3450 |

| Symmetric Stretch | ~3250-3350 | |

| -NH- | Stretch | ~3200-3300 |

| Aromatic C-H | Stretch | >3000 |

| -SO₂- | Asymmetric Stretch | ~1300-1350 |

| Symmetric Stretch | ~1140-1180 | |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-Cl | Stretch | ~600-800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for verifying the molecular formula of 4-Chlorobenzenesulfonohydrazide. HRMS, in particular, offers a high degree of precision, enabling the determination of the molecular weight to several decimal places. libretexts.org This accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. libretexts.org The exact mass measurement provided by HRMS for 4-Chlorobenzenesulfonohydrazide allows for the confident validation of its molecular formula, C₆H₇ClN₂O₂S. Computational tools can further aid in the elucidation of fragmentation patterns observed in tandem mass spectrometry (MS/MS), supporting structural confirmation by correlating observed fragments with the predicted bond cleavages of the parent molecule. nih.gov

Table 1: HRMS Data for 4-Chlorobenzenesulfonohydrazide

| Parameter | Value |

| Molecular Formula | C₆H₇ClN₂O₂S |

| Calculated Exact Mass | 205.9917 |

| Observed Exact Mass | Varies by instrument, typically within a few ppm of the calculated value |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a straightforward and rapid chromatographic technique widely employed to monitor the progress of chemical reactions and assess the purity of the resulting compounds. libretexts.orgyoutube.com In the synthesis of 4-Chlorobenzenesulfonohydrazide, TLC can be used to track the consumption of the starting materials and the formation of the product. ualberta.ca By spotting the reaction mixture on a TLC plate alongside the starting material and a pure sample of the product, the progression of the reaction can be visually assessed under UV light. ualberta.carochester.edu The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. ualberta.ca

The purity of a synthesized batch of 4-Chlorobenzenesulfonohydrazide can also be determined using TLC. A pure compound will ideally show a single spot on the developed TLC plate. ualberta.ca The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). libretexts.org By comparing the Rf value of the synthesized product with that of a known standard, its identity can be tentatively confirmed.

Table 2: Typical TLC Parameters for 4-Chlorobenzenesulfonohydrazide Analysis

| Parameter | Description |

| Stationary Phase | Silica gel plates are commonly used. oregonstate.edu |

| Mobile Phase | A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, in a specific ratio (e.g., 3:1) is often employed. The polarity can be adjusted to achieve optimal separation. oregonstate.edu |

| Visualization | UV light is typically used to visualize the spots, as aromatic compounds like 4-Chlorobenzenesulfonohydrazide are often UV-active. rochester.edu |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique has been instrumental in determining the precise solid-state structure of 4-Chlorobenzenesulfonohydrazide and its derivatives.

Crystal System and Space Group Determination

The analysis of the diffraction pattern produced when X-rays pass through a single crystal of a compound allows for the determination of its crystal system and space group. cam.ac.uk For instance, chlorobenzene (B131634) has been found to crystallize in the orthorhombic space group Pbcn. mjcce.org.mk The crystal structure of a co-crystal involving a related salicylhydrazide derivative was determined to be in the triclinic space group P-1. researchgate.net The specific crystal system and space group for 4-Chlorobenzenesulfonohydrazide itself would be determined through a similar crystallographic analysis, which is a fundamental step in a complete structural elucidation. This information defines the symmetry and the repeating unit cell of the crystal lattice. cam.ac.uk

Molecular Conformation in the Solid State

Torsion angles, also known as dihedral angles, describe the rotation around a chemical bond and are defined by four sequentially bonded atoms. gonzaga.eduproteinstructures.comyoutube.com In the context of 4-Chlorobenzenesulfonohydrazide, key torsion angles would involve the bonds within the sulfonohydrazide group and the bond connecting this group to the chlorophenyl ring. For example, in a related sulfonamide, the orientation of the pyrrolidine (B122466) ring relative to the S-C bond was described by specific torsion angles. researchgate.net The analysis of torsion angles provides a quantitative measure of the conformational preferences of the molecule in the solid state. These angles are critical in defining the spatial relationship between the aromatic ring and the sulfonohydrazide moiety.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of 4-Chlorobenzenesulfonohydrazide is dominated by a variety of intermolecular forces, ranging from classical hydrogen bonds to weaker non-covalent interactions. These interactions work in concert to form a stable, three-dimensional supramolecular assembly.

Classical Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

The most prominent intermolecular interactions in the crystal structure of 4-Chlorobenzenesulfonohydrazide and its derivatives are classical hydrogen bonds. The N—H groups of the hydrazide moiety act as effective hydrogen-bond donors, while the sulfonyl oxygen atoms serve as acceptors, leading to the formation of robust N—H⋯O hydrogen bonds. These interactions are a recurring motif, often linking molecules into chains or dimers. nih.gov

Non-Covalent Interactions: C—Cl⋯π Interactions

A noteworthy non-covalent interaction present in the crystal structure involves the chlorine atom. Specifically, C—Cl⋯π interactions have been identified where the chlorine atom of one molecule interacts with the π-system of the benzene ring of an adjacent molecule. nih.gov This type of interaction, where the electrophilic region of the covalently bonded chlorine atom is attracted to the electron-rich π-cloud, plays a role in the directional packing of the molecules. nih.gov The geometry of these interactions is typically characterized by the Cl⋯π centroid distance and the angle of approach of the chlorine atom to the aromatic ring. nih.govnih.gov

π-π Stacking Interactions

In the crystal structures of related compounds, π-π stacking interactions between the aromatic rings of adjacent molecules are a significant feature contributing to the crystal's stability. researchgate.netnih.gov These interactions occur when the planar aromatic rings align in a parallel or near-parallel fashion, allowing for favorable orbital overlap. The centroid-to-centroid distances between stacked rings are typically in the range of 3.3 to 3.8 Å, indicative of effective π-π stacking. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

To gain a more quantitative understanding of the intermolecular interactions in the crystal structure of 4-Chlorobenzenesulfonohydrazide and related compounds, Hirshfeld surface analysis is a powerful tool. rsc.orgscirp.orgmdpi.com This method partitions the crystal space into regions where the electron density of a given molecule dominates, allowing for the visualization and quantification of intermolecular contacts. scirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.govmdpi.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a summary of all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.govcrystalexplorer.net The shape and features of these plots are unique to a particular crystal structure and provide a "fingerprint" of its intermolecular interactions. crystalexplorer.net

Contribution of Specific Contact Types (H⋯H, Cl⋯H, O⋯H, C⋯H)

The analysis typically reveals that H⋯H contacts make a very significant contribution to the total Hirshfeld surface area, often accounting for the largest percentage due to the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov

The Cl⋯H/H⋯Cl contacts are of particular interest as they represent the halogen⋯hydrogen interactions. The percentage contribution of these contacts provides a quantitative measure of their prevalence in the crystal packing. nih.gov

O⋯H/H⋯O contacts are direct representations of the classical N—H⋯O and C—H⋯O hydrogen bonds. The sharp spikes in the fingerprint plot at low di and de values are characteristic of these strong interactions. researchgate.net

C⋯H/H⋯C contacts encompass a range of weaker interactions, including the C—Cl⋯π and other van der Waals contacts involving carbon and hydrogen atoms. nih.govnih.gov

A representative breakdown of the contributions of these interactions from a study on a related chlorophenyl-containing compound is presented in the table below. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 48.7 |

| C⋯H/H⋯C | 22.2 |

| Cl⋯H/H⋯Cl | 8.8 |

| O⋯H/H⋯O | 8.2 |

| N⋯H/H⋯N | 5.1 |

This quantitative analysis underscores the importance of a diverse range of intermolecular forces in the supramolecular assembly of 4-Chlorobenzenesulfonohydrazide and its analogues. The combination of strong hydrogen bonds, halogen interactions, and weaker van der Waals forces creates a robust and well-defined crystal structure.

Compound Names Mentioned

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of molecules like 4-Chlorobenzenesulfonohydrazide. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G+(d,p), can be employed to determine the molecule's optimized geometry and electronic characteristics. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. rsc.orgnih.gov For 4-Chlorobenzenesulfonohydrazide, this process would reveal key structural parameters. The benzene (B151609) ring is expected to be planar, while the sulfonohydrazide group (-SO₂NHNH₂) will have a more complex three-dimensional arrangement due to the stereochemistry around the sulfur and nitrogen atoms.

The optimization calculations provide precise values for bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties. Based on studies of similar structures, a set of expected geometric parameters for 4-Chlorobenzenesulfonohydrazide can be predicted. nih.gov

Table 1: Predicted Geometric Parameters for 4-Chlorobenzenesulfonohydrazide

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | N-N | ~1.40 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-C-S-N | Variable (defines conformation) |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups found in computational studies of related molecules.

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and ability to absorb light. schrodinger.comwuxibiology.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com

For 4-Chlorobenzenesulfonohydrazide, the HOMO is expected to be localized primarily on the hydrazide (-NHNH₂) and the chlorophenyl groups, which are the most electron-rich parts of the molecule. The LUMO is likely distributed over the electron-deficient sulfonyl group (-SO₂) and the aromatic ring. This distribution indicates that the molecule can donate electrons from the hydrazide or phenyl moiety and accept electrons at the sulfonyl group.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These energy values are typical ranges observed in DFT studies of sulfonamide and hydrazide derivatives and serve as an illustrative example. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. chemrxiv.orgnih.gov The map displays regions of different electrostatic potential on the molecule's surface, typically using a color scale where red indicates electron-rich, negative potential (attractive to electrophiles) and blue indicates electron-poor, positive potential (attractive to nucleophiles). researchgate.net

In an MEP map of 4-Chlorobenzenesulfonohydrazide, the most negative regions (red/yellow) are expected around the highly electronegative oxygen atoms of the sulfonyl group and the lone pairs of the nitrogen atoms. These sites are the most likely points for electrophilic attack or hydrogen bond acceptance. Conversely, the most positive regions (blue) would be found around the hydrogen atoms of the hydrazide group (-NHNH₂), making them susceptible to nucleophilic attack or hydrogen bond donation. The aromatic ring would exhibit a mixed potential, influenced by the electron-withdrawing chloro and sulfonyl groups. researchgate.net

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration for a molecule. nih.govnih.gov These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups. aps.org For complex molecules, computational analysis is often essential for unambiguous spectral assignment. nih.gov

For 4-Chlorobenzenesulfonohydrazide, key vibrational modes can be predicted. These include the symmetric and asymmetric stretching of the S=O bonds, N-H stretching of the hydrazide group, C-Cl stretching, and various vibrations associated with the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -SO₂- | Asymmetric Stretching | 1310 - 1350 |

| -SO₂- | Symmetric Stretching | 1140 - 1180 |

| -NHNH₂ | N-H Stretching | 3200 - 3400 |

| -NH₂ | Scissoring | 1590 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Cl | Stretching | 700 - 800 |

Note: These are typical frequency ranges for the specified functional groups based on DFT calculations of similar molecules. mdpi.comnist.gov Experimental values may vary.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational landscape—the full range of shapes a molecule can adopt. nih.gov This is particularly important for flexible molecules like 4-Chlorobenzenesulfonohydrazide, which has several rotatable single bonds (e.g., C-S, S-N, N-N).

MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or interacting with a biological target). By simulating the molecule's trajectory over nanoseconds, researchers can identify stable conformational states, the energy barriers between them, and how the molecule's flexibility influences its interactions and properties.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, DFT calculations can be used to derive a suite of quantum chemical descriptors that quantify a molecule's reactivity. nih.gov These global reactivity descriptors provide a more nuanced picture of chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (I - A) / 2. Harder molecules have larger HOMO-LUMO gaps and are less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η). Softer molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).

These descriptors are invaluable for quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity or toxicity. semanticscholar.org

Table 4: Predicted Quantum Chemical Descriptors

| Descriptor | Formula | Predicted Value (Illustrative) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | ~7.0 eV |

| Electron Affinity (A) | -E_LUMO | ~1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~2.75 eV |

| Chemical Softness (S) | 1 / η | ~0.36 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | ~4.25 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~3.28 eV |

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2 and are representative of what would be expected for a molecule of this type based on computational studies of related compounds.

Structure-Based Computational Modeling

Computational modeling has emerged as a powerful tool in medicinal chemistry to elucidate the mechanisms of drug action and to guide the design of new, more potent therapeutic agents. For derivatives of 4-Chlorobenzenesulfonohydrazide, structure-based computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have been instrumental in understanding their biological activities.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.netyoutube.com This method provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.netnih.gov

For derivatives containing the benzenesulfonamide (B165840) or hydrazone scaffold, molecular docking studies have been crucial in explaining their biological activities against various targets. For instance, docking studies on N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives were performed to understand their antimicrobial potential by targeting glucosamine-6-phosphate synthase. tsijournals.com The results indicated a high binding affinity within the enzyme's active site, corroborating their observed antimicrobial efficacy. tsijournals.com

Similarly, docking simulations of novel quinazolinone Schiff base derivatives were conducted against the DNA gyrase enzyme. nih.gov These studies helped to identify key intermolecular interactions and provided a rationale for the observed antibacterial effects. nih.gov The docking scores for these compounds ranged from -5.96 to -8.58 kcal/mol, with the most potent compound forming a strong hydrogen bond with the Asn46 residue in the active site. nih.gov

In another study, sulfonate ester-linked fluorinated hydrazone derivatives were investigated as potential dual inhibitors of human carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE), enzymes implicated in glaucoma and Alzheimer's disease. nih.gov Molecular docking was used to explore the binding modes of these hybrid molecules within the active sites of all four enzymes. nih.gov Furthermore, thiazole-hydrazone derivatives have been docked against the COX-2 receptor to evaluate their anti-inflammatory potential. researchgate.net

These computational investigations are vital for understanding how ligands interact with their biological targets on a molecular level and for guiding the rational design of new derivatives with improved affinity and selectivity. nih.gov

Table 1: Summary of Molecular Docking Studies on 4-Chlorobenzenesulfonohydrazide Analogues and Related Structures

| Derivative Class | Target Enzyme | Key Findings | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-imidazole derivatives | Glucosamine-6-phosphate synthase | High binding affinity within the active site, supporting antimicrobial activity. | Not specified | tsijournals.com |

| Quinazolinone Schiff base derivatives | DNA gyrase | Interactions with key residues like Asn46 explain antibacterial effects. | -5.96 to -8.58 | nih.gov |

| Sulfonate ester-linked fluorinated hydrazones | hCA I, hCA II, AChE, BChE | Investigated as dual inhibitors for glaucoma and Alzheimer's disease. | Not specified | nih.gov |

| Thiazole-hydrazone derivatives | COX-2 | Screened for potential anti-inflammatory activity. | Not specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties), QSAR models can predict the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process. nih.govnih.gov

For scaffolds related to 4-Chlorobenzenesulfonohydrazide, various QSAR studies have been conducted. For example, 2D-QSAR models have been developed for urea-based scaffolds acting as Rho kinase inhibitors. nih.gov These models, generated using multiple linear regression (MLR) and partial least squares (PLS), identified several illuminating descriptors, including VAMP polarization, VAMP dipole components, and the Kier ChiV6 path index, as having a profound influence on the compounds' potency. nih.gov The statistical significance of these models was high, with correlation coefficients (r²) around 0.91. nih.gov

In the context of cyclooxygenase-2 (COX-2) inhibition, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 1,2,4-triazole (B32235) bearing compounds. nih.gov These ligand-based methods generate models that can rapidly predict the biological activity of newly designed compounds. nih.gov The developed pharmacophore model for these triazole derivatives highlighted the importance of hydrogen bond donors and aromatic ring features for potent COX-2 inhibition. nih.gov

Binary QSAR models have also been successfully employed in the design of chalcone-like compounds with antitubercular activity. nih.gov These models, built using methods like Gradient Boosting Machine (GBM) and Support Vector Machine (SVM), helped prioritize compounds for synthesis and biological testing, leading to the identification of several potent inhibitors. nih.gov

These QSAR studies provide valuable insights into the structural requirements for biological activity, guiding the modification of lead compounds to enhance their potency and selectivity. nih.govnih.gov

Table 2: Overview of QSAR Modeling Studies for Analogues and Related Structures

| Compound Class | Target/Activity | QSAR Model Type | Key Descriptors/Features | Statistical Significance | Reference |

|---|---|---|---|---|---|

| Urea-based scaffolds | Rho kinase inhibition | 2D-QSAR (MLR, PLS) | VAMP polarization, VAMP dipole, Kier ChiV6 path index | r² = 0.91 | nih.gov |

| 1,2,4-Triazole derivatives | COX-2 inhibition | 3D-QSAR (Atom-based) | Hydrogen bond donors, aromatic rings | Discriminated between active and inactive compounds | nih.gov |

| Chalcone-like compounds | Antitubercular activity | Binary QSAR (GBM, SVM, RF) | Structural features for activity against replicating and non-replicating bacteria | High correct classification rate (CCR) and Kappa values | nih.gov |

| Propofol analogues | GABA-A Receptor Modulation | 4D-QSAR | Identified three key ligand-receptor interaction sites | Models suggested almost identical pharmacophores for different biological effects | nih.gov |

Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanistic Investigations of Derivatization Reactions

The derivatization of 4-chlorobenzenesulfonohydrazide often proceeds through complex reaction mechanisms, which have been elucidated through a variety of experimental and computational techniques. These studies are crucial for understanding the reaction outcomes and for the rational design of new synthetic methodologies.

Radical Reaction Pathways

The generation of sulfonyl radicals from sulfonyl hydrazides, including 4-chlorobenzenesulfonohydrazide, is a well-established process that underpins many of its synthetic applications. These reactions are typically initiated by an oxidant, leading to the formation of a nitrogen-centered radical, which then expels nitrogen gas to produce the corresponding sulfonyl radical.

The general steps involved in a radical reaction of 4-chlorobenzenesulfonohydrazide can be summarized as:

Initiation: A radical initiator abstracts a hydrogen atom from the hydrazide nitrogen, or an oxidant induces a single-electron transfer.

Propagation: The resulting radical species undergoes further reactions, often involving the loss of dinitrogen (N₂) to form a sulfonyl radical. This highly reactive intermediate can then participate in various addition or substitution reactions.

Termination: The reaction ceases when two radical species combine.

The formation of the 4-chlorobenzenesulfonyl radical is a key step, as this species can then be trapped by various substrates. For instance, in the presence of alkenes, the sulfonyl radical can add across the double bond, leading to the formation of new carbon-sulfur bonds. The regioselectivity of this addition is often governed by the stability of the resulting carbon-centered radical.

Radical trapping experiments are a common method to probe these pathways. The use of radical scavengers can inhibit the reaction, providing evidence for the involvement of radical intermediates.

Nucleophilic Crossover Experiments

While information directly pertaining to nucleophilic crossover experiments with 4-chlorobenzenesulfonohydrazide is not extensively documented in publicly available literature, the principles of such experiments can be applied to understand its reactivity. Nucleophilic crossover experiments are designed to distinguish between intramolecular and intermolecular reaction pathways.

In a hypothetical crossover experiment involving two different but structurally similar sulfonyl hydrazides, for example, 4-chlorobenzenesulfonohydrazide and 4-methylbenzenesulfonohydrazide, the reaction products would be analyzed for the presence of "crossed" products. If the reaction were to proceed through a free, solvent-separated reactive intermediate, one would expect to observe the formation of products derived from the reaction of the 4-chlorobenzenesulfonyl moiety with the reaction partner of the 4-methylbenzenesulfonohydrazide, and vice versa. The absence of such crossover products would suggest an intramolecular mechanism or a tightly associated ion or radical pair.

Given the propensity of sulfonyl hydrazides to undergo radical reactions, crossover experiments could also be designed to probe the nature of the radical intermediates. The detection of crossover products would support the existence of free radical species in the reaction medium.

Deuterium (B1214612) Labeling Studies for Reaction Intermediates

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific hydrogen atoms. nih.gov While specific deuterium labeling studies on 4-chlorobenzenesulfonohydrazide are not widely reported, the principles of such studies are fundamental to mechanistic chemistry.

A kinetic isotope effect (KIE) is observed when replacing an atom with its isotope leads to a change in the reaction rate. wikipedia.org For instance, if a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will typically result in a slower reaction rate (a primary KIE). This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond.

In the context of 4-chlorobenzenesulfonohydrazide, deuterium labeling could be used to:

Probe the mechanism of hydrogen abstraction: By deuterating the N-H protons of the hydrazide, one could determine if the cleavage of this bond is involved in the rate-determining step of a reaction.

Investigate rearrangement reactions: Deuterium labeling at specific positions on the benzene (B151609) ring could help track any potential rearrangements or migrations of substituents during a reaction.

Identify reaction intermediates: By analyzing the isotopic composition of products and intermediates, it is possible to infer the structure and fate of transient species.

For example, in a reaction where a base is used to deprotonate the hydrazide, observing a significant KIE upon deuteration of the N-H protons would support a mechanism where this deprotonation is a key step.

Stability and Degradation Pathways

The stability of 4-chlorobenzenesulfonohydrazide is an important consideration for its storage and handling. Like many sulfonyl hydrazides, it is a relatively stable solid at room temperature. However, it can undergo degradation under certain conditions, such as elevated temperatures or in the presence of strong acids or bases.

Potential degradation pathways for arylsulfonohydrazides may include:

Thermal Decomposition: At high temperatures, sulfonyl hydrazides can decompose, often with the extrusion of nitrogen gas to form sulfinic acids or other products. The specific decomposition products would depend on the reaction conditions and the presence of other reagents.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the hydrazide functional group can be hydrolyzed. This would likely lead to the formation of 4-chlorobenzenesulfonic acid and hydrazine (B178648). The rate of hydrolysis would be dependent on the pH and temperature.

Electrochemical Reactions Involving 4-Chlorobenzenesulfonohydrazide

The electrochemical behavior of 4-chlorobenzenesulfonohydrazide is of interest for electrosynthesis, offering a green and efficient alternative to traditional chemical methods.

Oxidative SO Coupling Reactions

A notable electrochemical reaction involving sulfonyl hydrazides is the oxidative S-O coupling. In a study on the electrochemical synthesis of sulfonates, various aryl, hetaryl, and alkyl sulfonyl hydrazides were reacted with N-hydroxy compounds, such as N-hydroxyimides and N-hydroxybenzotriazoles. wikipedia.orgnih.gov This process, carried out under constant current in an undivided electrochemical cell with a graphite (B72142) anode, allows for the formation of a new sulfur-oxygen bond. wikipedia.orgnih.gov

The proposed mechanism involves the anodic oxidation of a halide salt (e.g., NH₄Br), which acts as a mediator. wikipedia.orgnih.gov The electrochemically generated oxidizing species then reacts with the sulfonyl hydrazide and the N-hydroxy compound to form reactive species that couple to yield the sulfonate product. wikipedia.orgnih.gov Cyclic voltammetry studies are instrumental in elucidating these reaction pathways. wikipedia.orgnih.gov

The general reaction can be represented as: ArSO₂NHNH₂ + R-OH → ArSO₂-OR + N₂ + 3H⁺ + 3e⁻

This electrochemical method is considered atom-efficient, as one reactant loses two nitrogen and three hydrogen atoms, while the other loses only a single hydrogen atom. wikipedia.orgnih.gov

Below is a table summarizing the types of electrochemical reactions and the mechanistic insights gained.

| Reaction Type | Reactants | Key Mechanistic Features |

| Oxidative S-O Coupling | 4-Chlorobenzenesulfonohydrazide, N-hydroxyimides | Anodically generated oxidant (e.g., from a halide mediator) initiates the reaction. Formation of reactive species that undergo coupling to form an S-O bond. wikipedia.orgnih.gov |

| Oxidative S-O Coupling | 4-Chlorobenzenesulfonohydrazide, N-hydroxybenzotriazoles | Similar to the reaction with N-hydroxyimides, proceeding through an electrochemically mediated oxidative pathway. wikipedia.orgnih.gov |

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Precursor for Diverse Organic Compounds

4-Chlorobenzenesulfonohydrazide serves as a key starting material, or precursor, for the synthesis of a wide array of more complex organic molecules. Its structural framework can be strategically modified and incorporated into larger molecular designs.

The hydrazide moiety (-SO₂NHNH₂) is a reactive functional group that readily participates in cyclization reactions to form stable heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

Triazoles: The 1,2,4-triazole (B32235) ring system can be synthesized through various methods where a hydrazide or a related derivative is a key reactant. For instance, the Pellizzari reaction involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. scispace.com Similarly, the Einhorn-Brunner reaction utilizes the condensation of hydrazines with diacylamines. scispace.com 4-Chlorobenzenesulfonohydrazide can function as the hydrazide component in these classical syntheses. More contemporary methods involve the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are then cyclized. nih.gov The reaction of 4-chlorobenzenesulfonohydrazide with p-toluene sulfonyl chloride, for example, can be used to generate 1,2,4-triazole sulfonamide derivatives. nih.gov These synthetic routes highlight the compound's role as a foundational block for creating substituted triazole systems. rsc.orgorganic-chemistry.org

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles frequently employs acylhydrazides as starting materials. rsc.orgnih.gov A common method involves the cyclodehydration of 1,2-diacylhydrazines using reagents like phosphorus oxychloride. luxembourg-bio.com 4-Chlorobenzenesulfonohydrazide can be acylated and then cyclized to yield a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) bearing the 4-chlorobenzenesulfonyl group. Alternative modern approaches avoid harsh dehydrating agents; for example, acyl hydrazides can be coupled with α-bromo nitroalkanes under mild basic conditions to directly afford the oxadiazole ring. rsc.orgnih.gov The versatility of hydrazides in these transformations underscores the potential of 4-chlorobenzenesulfonohydrazide as a precursor for this important class of heterocycles. organic-chemistry.org

Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of more elaborate molecular structures like metal-organic frameworks and other supramolecular complexes. sigmaaldrich.com 4-Chlorobenzenesulfonohydrazide fits this description due to its multiple reactive sites, which allow for its integration into larger, multifunctional molecules.

Development of Novel Organic Reagents and Catalysts

While not typically used as a catalyst itself, 4-Chlorobenzenesulfonohydrazide is a precursor for synthesizing novel compounds that can act as reagents or possess significant biological activity. Its derivatives, particularly sulfonyl hydrazones, are intermediates in various organic transformations. researchgate.net For example, the synthesis of novel sulfonamide derivatives with potential enzymatic inhibitory activity often starts from sulfonyl hydrazides. researchgate.net The development of potent inhibitors for biological targets, such as β-catenin for anticancer therapies, has been achieved using N-(heterocyclylphenyl)benzenesulfonamide scaffolds, which are structurally related to derivatives of 4-chlorobenzenesulfonohydrazide. nih.gov This highlights its role in generating new chemical entities for pharmaceutical and biochemical research.

Exploration in Materials Science Research

The unique electronic and structural characteristics of molecules derived from 4-Chlorobenzenesulfonohydrazide make them candidates for investigation in materials science.

Based on available scientific literature, the direct application or investigation of 4-Chlorobenzenesulfonohydrazide and its immediate derivatives in the development of photochromic (light-sensitive color change) or thermochromic (heat-sensitive color change) systems is not a widely documented area of research.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are crucial for applications in optical communications and data storage. acs.orguq.edu.au Organic molecules with a donor-π-acceptor (D-π-A) structure are known to possess significant NLO properties. researchgate.net

Derivatives of 4-Chlorobenzenesulfonohydrazide, specifically sulfonyl hydrazones, are well-suited for this application. The reaction of 4-chlorobenzenesulfonohydrazide with an aromatic aldehyde containing an electron-donating group creates a classic D-π-A structure. In this arrangement:

The electron-donating group (e.g., methoxy, hydroxyl) acts as the donor (D).

The conjugated system of the aromatic rings and the C=N hydrazone bond forms the π-bridge (π).

The strongly electron-withdrawing 4-chlorobenzenesulfonyl group serves as the acceptor (A).

This intramolecular charge transfer from the donor to the acceptor end of the molecule is responsible for the high molecular hyperpolarizability (β), a measure of NLO activity. nih.gov Research on analogous hydrazone structures shows that modifications to the donor or acceptor groups can tune the NLO response. researchgate.netnih.gov For instance, the incorporation of electron-withdrawing groups has been shown to significantly increase the NLO properties of pyrrole (B145914) hydrazones. nih.gov The thermal stability of hydrazone-based polymers also makes them promising for practical NLO device applications. mdsoar.orgresearchgate.net

Interactive Table: Effect of Structural Variation on First Hyperpolarizability (β₀) in Pyrrole Hydrazones nih.gov

This table, based on data from related hydrazone compounds, illustrates how changing substituents on the aromatic ring can impact the NLO properties. A higher β₀ value indicates a stronger NLO response.

| Compound ID | Substituent on Benzoyl Group | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |

| 3A | 4-H (Hydrogen) | 35.80 |

| 3B | 4-Cl (Chloro) | 48.83 |

| 3C | 4-NO₂ (Nitro) | 63.89 |

Structure-Function Relationship Studies in Chemical Biology

The chemical properties and biological activity of 4-Chlorobenzenesulfonohydrazide and its derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. The 4-chloro substituent, in particular, plays a key role in modulating the molecule's electronic character, which in turn governs its non-covalent interactions with biological macromolecules. As an electron-withdrawing group, the chlorine atom increases the acidity of the N-H protons and influences the electrostatic potential of the aromatic ring, which is critical for interactions such as hydrogen bonding and π-stacking.

In structure-activity relationship (SAR) studies, the effect of different substituents is systematically investigated to understand how they impact binding affinity and functional activity. For instance, in a study focused on developing inhibitors for the Keap1-Nrf2 protein-protein interaction, researchers synthesized a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids with various substituents on the benzenesulfonyl moieties. The findings demonstrated a clear correlation between the electronic nature of the substituent and the compound's inhibitory potency.

Generally, electron-donating groups and electron-withdrawing groups on the benzenesulfonyl moiety have distinct effects on inhibitory activity. In one study, compounds with electron-donating groups like 4-methyl and 4-methoxy exhibited potent inhibitory activities. In contrast, derivatives with strongly electron-withdrawing groups such as 4-fluoro and 4-trifluoromethyl were found to be less potent. This suggests that for this particular biological target, a more electron-rich aromatic ring on the sulfonamide portion is favorable for optimal interaction. An exception was the 4-bromo substituent, which, despite being electron-withdrawing, resulted in a compound with good potency.

The following table summarizes the inhibitory concentrations (IC₅₀) of various substituted benzenesulfonamide (B165840) derivatives against the Keap1-Nrf2 protein-protein interaction, illustrating the impact of different substituents.

| Compound ID | R₂ Substituent on Benzenesulfonyl Moiety | Inhibitory Concentration (IC₅₀) in µM |

| 7p | 4-Methyl | 0.45 |

| 7t | 4-Bromo | 0.59 |

| 7q | 4-Phenyl | 0.75 |

| 7d | 4-Methoxy | 0.79 |

| 7s | 4-Trifluoromethyl | 1.58 |

| 7r | 4-Fluoro | 2.37 |

This interactive table is based on data from a study on Keap1-Nrf2 PPI inhibitors.

These substituent effects can be rationalized by considering their influence on the electrostatic and hydrophobic interactions within the target's binding pocket. The Hammett parameters, which quantify the electron-donating or electron-withdrawing ability of a substituent, often correlate well with the observed biological activity, providing a quantitative framework for understanding these molecular interactions. researchgate.net

The systematic study of substituent effects provides fundamental design principles for modulating the chemical reactivity and selectivity of new therapeutic agents based on the 4-Chlorobenzenesulfonohydrazide scaffold. The goal is to fine-tune the molecule's properties to maximize its affinity for the desired biological target while minimizing off-target effects.

One key design principle involves the strategic modification of the aromatic core and its substituents to optimize interactions with the target protein. For example, in the development of Keap1-Nrf2 inhibitors, researchers not only varied the substituents on the benzenesulfonyl group but also modified the central scaffold, replacing a benzene (B151609) ring with a naphthalene (B1677914) system. This modification led to compound 12d , featuring a 2-(4-fluorobenzyloxy) group on the naphthalene core, which emerged as the most potent inhibitor in the series with an IC₅₀ of 64.5 nM. This demonstrates that enhancing the structural complexity and interaction surface of the molecule can lead to significant gains in potency and selectivity.

Another important principle is the modulation of the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. The hydrazide group in 4-Chlorobenzenesulfonohydrazide offers a convenient chemical handle for introducing a wide variety of chemical groups through condensation reactions. This allows for the creation of hydrazone derivatives with diverse functionalities, enabling chemists to systematically explore chemical space and optimize for properties like cell permeability and metabolic stability.

The design process is often iterative, involving cycles of chemical synthesis, biological testing, and computational modeling. For instance, docking studies can be used to predict how a designed molecule will bind to its target, guiding the selection of substituents that are most likely to form favorable interactions. nih.gov By combining these rational design strategies, the benzenesulfonohydrazide (B1205821) scaffold can be effectively engineered to produce highly reactive and selective molecules for specific applications in chemical biology and drug discovery.

Q & A

Q. What are the standard synthetic routes for 4-chlorobenzenesulfonohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to hydrazine) and reaction temperature (0–5°C in ice bath) minimizes side products like disubstituted hydrazides. Post-synthesis purification via recrystallization (ethanol/water) improves yield (70–85%) and purity . Reaction progress can be monitored using TLC (silica gel, ethyl acetate/hexane 3:7).

Q. Which spectroscopic techniques are most effective for characterizing 4-chlorobenzenesulfonohydrazide?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Confirm N–H (3110–3058 cm⁻¹) and S=O (1338–1176 cm⁻¹) stretches .

- ¹H NMR : Identify hydrazide NH protons (δ 11.89 ppm, singlet) and aromatic protons (δ 7.69–8.84 ppm) .

- 13C NMR : Detect sulfonamide carbon (δ 144–153 ppm) and aromatic carbons .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What safety precautions are critical when handling 4-chlorobenzenesulfonohydrazide?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. The compound may release irritants (e.g., SO₂) under decomposition. Store in airtight containers away from oxidizing agents. Waste disposal should follow institutional guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety affect the bioactivity of 4-chlorobenzenesulfonohydrazide derivatives?

- Methodological Answer : Substituents like methyl or halogens alter electronic and steric properties, impacting antimicrobial efficacy. For example:

- Ortho-methyl : Enhances steric hindrance, reducing enzyme binding but improving selectivity.

- Para-chloro : Increases electron-withdrawing effects, boosting antibacterial activity against S. aureus (MIC 12.5 µg/mL) .

- Experimental Design : Compare IC₅₀ values of derivatives via microdilution assays and correlate with Hammett σ constants.

Q. How can contradictions in reported biological activity data for sulfonohydrazides be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : Standardize broth media (e.g., Mueller-Hinton) and inoculum size (1–5 × 10⁵ CFU/mL) .

- Compound Purity : Verify via HPLC (C18 column, acetonitrile/water gradient).

- Cellular Uptake : Use fluorescent analogs to quantify intracellular accumulation .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance.

Q. What strategies improve the hydrolytic stability of 4-chlorobenzenesulfonohydrazide in aqueous media?

- Methodological Answer :

- pH Control : Stabilize at pH 5–6 (prevents hydrolysis of the hydrazide bond) .

- Co-solvents : Use DMSO or ethanol (20–30% v/v) to reduce water activity.

- Derivatization : Introduce electron-donating groups (e.g., methoxy) to the benzene ring, delaying degradation .

- Accelerated Stability Testing : Monitor degradation kinetics at 40°C/75% RH via LC-MS.

Structural and Computational Analysis

Q. How can computational methods predict the reactivity of 4-chlorobenzenesulfonohydrazide in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to locate electrophilic sites (e.g., sulfonamide sulfur).

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic attack susceptibility .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.

Q. What crystallographic features dictate the supramolecular assembly of 4-chlorobenzenesulfonohydrazide derivatives?

- Methodological Answer :

- Hydrogen Bonding : N–H⋯O and C–H⋯Cl interactions form 1D chains or 2D sheets .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O⋯H 30%, Cl⋯H 15%) to packing efficiency.

- Substituent Effects : Para-substituents increase π-π stacking, while ortho-groups disrupt symmetry .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for evaluating the anticancer potential of 4-chlorobenzenesulfonohydrazide derivatives?

- Methodological Answer :

- Cell Lines : Use MCF-7 (breast) or A549 (lung) with MTT assays (48–72 hr exposure).

- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide) .

- Target Identification : Conduct molecular docking against tubulin or topoisomerase II (PDB IDs: 1SA0, 1ZXM).

Q. How does 4-chlorobenzenesulfonohydrazide interact with bacterial enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against dihydropteroate synthase (DHPS) using NADPH consumption rates .

- Kinetic Analysis : Determine Kᵢ values via Lineweaver-Burk plots.

- Mutagenesis Studies : Identify resistance mutations (e.g., Phe-17 → Leu in DHPS) .

Data Presentation and Reproducibility

Q. How should researchers address variability in synthetic yields across different batches?

Q. What are best practices for reporting crystallographic data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.